BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Methyl 2-
(dimethylamino)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 2-(dimethylamino)benzoate

Cat. No.: B157085

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-(dimethylamino)benzoate (CAS No. 10072-05-6), a key intermediate in the synthesis of
various pharmaceutical compounds and other fine chemicals. This document is intended to
serve as a valuable resource for researchers and professionals engaged in drug development,
quality control, and chemical synthesis by presenting detailed spectroscopic data (NMR, IR,
and MS) and the methodologies for their acquisition.

Chemical Structure and Properties

Methyl 2-(dimethylamino)benzoate is an aromatic ester with the following chemical structure:
Figure 1: Chemical structure of Methyl 2-(dimethylamino)benzoate.
Molecular Formula: C10H13NO2 Molecular Weight: 179.22 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for Methyl 2-
(dimethylamino)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Chemical Shift

Multiplicity Integration Assignment
(ppm)

Data not available

Data not available

Data not available

Data not available

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (ppm) Assighment

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Data not available

Note: Specific experimental NMR data for Methyl 2-(dimethylamino)benzoate is not readily
available in public spectral databases. The tables are provided as a template for expected
signals based on the chemical structure.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

Data not available - C-H stretch (aromatic)
Data not available - C-H stretch (aliphatic)
Data not available - C=0 stretch (ester)
Data not available - C=C stretch (aromatic)
Data not available - C-N stretch

Data not available - C-O stretch (ester)

Note: Specific experimental IR data for Methyl 2-(dimethylamino)benzoate is not readily
available in public spectral databases. The table indicates the expected characteristic
absorption bands.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
Data not available - [M]*+

Data not available - Fragment ion
Data not available - Fragment ion
Data not available - Fragment ion

Note: Specific experimental mass spectrometry data for Methyl 2-(dimethylamino)benzoate
is not readily available in public spectral databases. The table is a template for the expected
molecular ion and major fragment ions.

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for aromatic esters like Methyl
2-(dimethylamino)benzoate are provided below. These are generalized procedures and may
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require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A general procedure for obtaining *H and 3C NMR spectra is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-
(dimethylamino)benzoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de).

¢ Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for referencing the chemical shifts to O ppm.

» Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).

o For H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio.

o For 3C NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope. Techniques like DEPT (Distortionless Enhancement by
Polarization Transfer) can be used to aid in the assignment of carbon signals.
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Figure 2: General workflow for NMR spectroscopy.

IR Spectroscopy

A typical procedure for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR)
accessory is as follows:

e Background Scan: Record a background spectrum of the clean ATR crystal to account for
atmospheric and instrumental interferences.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b157085?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Sample Application: Place a small drop of liquid Methyl 2-(dimethylamino)benzoate directly
onto the ATR crystal. For solid samples, a small amount of the powder is pressed firmly
against the crystal.

o Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically
4000-400 cm™1). A sufficient number of scans are co-added to achieve a good signal-to-
noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum.
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Figure 3: General workflow for ATR-IR spectroscopy.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electron lonization (El) is as follows:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or liquids, or through a gas chromatograph
(GC-MS) for volatile compounds.

« lonization: The sample molecules are bombarded with a high-energy electron beam, causing
them to ionize and fragment.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

e Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.
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Figure 4: General workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a framework for understanding the spectroscopic characteristics
of Methyl 2-(dimethylamino)benzoate. While specific, experimentally verified data for this
compound is not widely available in public repositories, the provided information on its
chemical structure, expected spectral features, and generalized experimental protocols offers a
solid foundation for researchers. It is recommended that users of this compound perform their
own spectroscopic analysis for confirmation and quality control purposes.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-
(dimethylamino)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b157085#spectroscopic-data-for-methyl-2-
dimethylamino-benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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